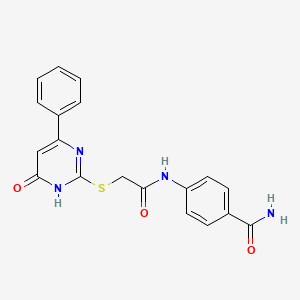

4-(2-((6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

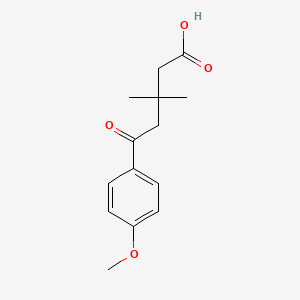

4-(2-((6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide, also known as "OPB-9195," is a small molecule compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Wissenschaftliche Forschungsanwendungen

Biginelli Reaction and Heterocycle Synthesis

The Biginelli reaction is a powerful tool for synthesizing highly functionalized heterocycles. It involves an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). LaSOM® 293 was synthesized using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route. This compound represents a novel tetrahydropyrimidine derivative with potential pharmacological applications .

Antiviral Activity

While specific studies on LaSOM® 293’s antiviral properties are limited, its structural features make it an interesting candidate. Researchers have explored related compounds in the context of antiviral drug development. Investigating LaSOM® 293’s activity against viral infections could be a promising avenue .

Anti-Epileptic Potential

Dihydropyrimidines, structurally similar to phenobarbital, have shown promise as anti-epileptic agents. LaSOM® 293’s unique structure may contribute to its potential in this field. Further studies are needed to evaluate its efficacy and safety .

Intramolecular Charge Transfer (ICT) Systems

Pyrimidine derivatives, including LaSOM® 293, can serve as electron-withdrawing components in push-pull structures for intramolecular charge transfer. Understanding its electronic properties and interactions could lead to applications in optoelectronic devices or sensors .

Antitubercular Activity

Although not directly studied for antitubercular effects, LaSOM® 293’s heterocyclic nature suggests potential bioactivity. Investigating its impact on Mycobacterium tuberculosis (MTB) or Mycobacterium bovis (BCG) could reveal valuable insights .

Kinesin-5 Inhibition and Cell Cycle Control

Monastrol, a related DHPM, inhibits kinesin-5, a protein involved in mitotic cell division. LaSOM® 293’s structural similarity may warrant investigation into its effects on cell cycle regulation and potential anticancer properties .

Eigenschaften

IUPAC Name |

4-[[2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c20-18(26)13-6-8-14(9-7-13)21-17(25)11-27-19-22-15(10-16(24)23-19)12-4-2-1-3-5-12/h1-10H,11H2,(H2,20,26)(H,21,25)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTHSTMSFYJVDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-((6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2423255.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide](/img/structure/B2423257.png)

![(3-Chlorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone](/img/structure/B2423260.png)

![2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2423263.png)

![N,N-diethyl-4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2423264.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2423267.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(1,3-benzodioxol-5-yl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2423272.png)